molecular formula C12H10N4O2 B2690943 3-cyano-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 1206986-93-7

3-cyano-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide

Cat. No. B2690943
M. Wt: 242.238
InChI Key: HBMHKKCKHLQYPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “3-cyano-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide” likely includes a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms .

Scientific Research Applications

  • Pharmaceutical Research

    • The compound is a type of indole derivative . Indole derivatives are significant in pharmaceutical research due to their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
    • The methods of application or experimental procedures often involve the synthesis of various scaffolds of indole for screening different pharmacological activities .
    • The results or outcomes obtained from these studies have shown that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
  • Synthesis of Indole Derivatives

    • The compound could potentially be used in the synthesis of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs, and they play a main role in cell biology .
    • The methods of application or experimental procedures often involve novel methods of synthesis that have attracted the attention of the chemical community .
    • The results or outcomes obtained from these studies have shown that owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
  • Antiviral Activity

    • Indole derivatives, such as the compound , have been reported to possess antiviral activity .
    • The methods of application or experimental procedures often involve the preparation of various indole derivatives and their testing against different viruses .
    • The results or outcomes obtained from these studies have shown that some indole derivatives have inhibitory activity against certain viruses .
  • Synthesis of Biologically Active Compounds

    • The compound could potentially be used in the cyanoacetylation of amines, which is a method used in the synthesis of biologically active compounds .
    • The methods of application or experimental procedures often involve the treatment of various substituted amines with alkyl cyanoacetates .
    • The results or outcomes obtained from these studies have shown that this method can yield a variety of heterocyclic compounds .
  • Cortisol Sparing CYP11B2 Inhibitor

    • The compound could potentially be used as a cortisol sparing CYP11B2 inhibitor, which can lower aldosterone in human subjects .
    • The methods of application or experimental procedures often involve the synthesis of the compound and its testing in human clinical studies .
    • The results or outcomes obtained from these studies have shown that the compound can lower arterial blood pressure .
  • Retinoic Acid Receptor-Related Orphan Receptor C2 Inverse Agonist

    • The compound could potentially be used as a retinoic acid receptor-related orphan receptor C2 inverse agonist .
    • The methods of application or experimental procedures often involve the synthesis of the compound and its testing in biological studies .
    • The results or outcomes obtained from these studies have shown that the compound can act as an inverse agonist .
  • Antimicrobial Activity

    • Indole derivatives, such as the compound , have been reported to possess antimicrobial activity .
    • The methods of application or experimental procedures often involve the preparation of various indole derivatives and their testing against different microbes .
    • The results or outcomes obtained from these studies have shown that some indole derivatives have inhibitory activity against certain microbes .
  • Antitubercular Activity

    • The compound could potentially be used in the treatment of tuberculosis .
    • The methods of application or experimental procedures often involve the synthesis of the compound and its testing in biological studies .
    • The results or outcomes obtained from these studies have shown that the compound can act as an antitubercular agent .
  • Antidiabetic Activity

    • The compound could potentially be used in the treatment of diabetes .
    • The methods of application or experimental procedures often involve the synthesis of the compound and its testing in biological studies .
    • The results or outcomes obtained from these studies have shown that the compound can act as an antidiabetic agent .
  • Antimalarial Activity

    • The compound could potentially be used in the treatment of malaria .
    • The methods of application or experimental procedures often involve the synthesis of the compound and its testing in biological studies .
    • The results or outcomes obtained from these studies have shown that the compound can act as an antimalarial agent .
  • Anticholinesterase Activity

    • The compound could potentially be used in the treatment of diseases related to the cholinergic system .
    • The methods of application or experimental procedures often involve the synthesis of the compound and its testing in biological studies .
    • The results or outcomes obtained from these studies have shown that the compound can act as an anticholinesterase agent .
  • Retinoic Acid Receptor-Related Orphan Receptor C2 Inverse Agonist

    • The compound could potentially be used as a retinoic acid receptor-related orphan receptor C2 inverse agonist .
    • The methods of application or experimental procedures often involve the synthesis of the compound and its testing in biological studies .
    • The results or outcomes obtained from these studies have shown that the compound can act as an inverse agonist .

properties

IUPAC Name

3-cyano-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c1-8-15-11(18-16-8)7-14-12(17)10-4-2-3-9(5-10)6-13/h2-5H,7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMHKKCKHLQYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyano-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

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